1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea
Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea is a thiourea derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated and trifluoromethylated phenyl group, as well as a nitrophenyl group, attached to a thiourea moiety. Its molecular formula is C14H8ClF3N3O2S, and it has garnered interest due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes such as proteases or kinases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s unique structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
- 1-(3-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
- 1-(4-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
- 1-(3-Chloro-4-fluorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
These compounds share similar structural features but differ in the substituents on the phenyl ringsThe unique combination of a chlorinated and trifluoromethylated phenyl group with a nitrophenyl group in this compound distinguishes it from other derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O2S/c15-12-5-4-9(7-11(12)14(16,17)18)20-13(24)19-8-2-1-3-10(6-8)21(22)23/h1-7H,(H2,19,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQFJWZADYSLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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